3-Aminoindolin-2-one 3-Aminoindolin-2-one
Brand Name: Vulcanchem
CAS No.: 117069-75-7
VCID: VC0037773
InChI: InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,9H2,(H,10,11)
SMILES: C1=CC=C2C(=C1)C(C(=O)N2)N
Molecular Formula: C8H8N2O
Molecular Weight: 148.16

3-Aminoindolin-2-one

CAS No.: 117069-75-7

Cat. No.: VC0037773

Molecular Formula: C8H8N2O

Molecular Weight: 148.16

* For research use only. Not for human or veterinary use.

3-Aminoindolin-2-one - 117069-75-7

Specification

CAS No. 117069-75-7
Molecular Formula C8H8N2O
Molecular Weight 148.16
IUPAC Name 3-amino-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,9H2,(H,10,11)
SMILES C1=CC=C2C(=C1)C(C(=O)N2)N

Introduction

Synthesis and Preparation Methods

Copper-Catalyzed Three-Component Coupling (TCC) Reactions

A highly efficient method for synthesizing 3-aminoindolines involves a copper-catalyzed three-component coupling (TCC) reaction between 2-aminobenzaldehyde, secondary amines, and alkynes. This cascade process generates a propargylamine intermediate, which cyclizes to form the indoline core under mild conditions. Subsequent treatment with a base converts the indoline into an isomeric indole structure .

Key Reaction Parameters

ComponentRoleExample
2-AminobenzaldehydeCore aldehydeN-protected derivatives (e.g., N-(2-formylphenyl)-4-methylbenzenesulfonamide)
Secondary amineAmine sourcePiperidine, morpholine
AlkyneCarbon-carbon bond formationTrimethylsilylacetylene, phenylethynyl derivatives

Mechanistic Insights

  • Coupling Step: Copper(I) catalyst facilitates the formation of a propargylamine intermediate via alkyne insertion.

  • Cyclization: Intramolecular nucleophilic attack by the amine group forms the indoline ring.

  • Isomerization: Basic conditions (e.g., K2CO3) promote tautomerization to the indole form .

Enantioselective Synthesis

For optically active derivatives, a stepwise enantioselective TCC protocol has been developed. Using Trost’s C2-symmetrical ligand, chiral propargyl amines are synthesized with up to 93% enantiomeric excess (ee). Desilylation of the intermediate followed by cyclization preserves enantioselectivity in the final indoline product .

Example Reaction

Starting MaterialProductYieldee
N-(2-formylphenyl)-4-methylbenzenesulfonamide + Piperidine + Trimethylsilylacetylene(R)-3-hydroxy-1-methyl-3-(phenylethynyl)indolin-2-one (2a)44%93%

Chemical Properties and Reactivity

Functional Group Reactivity

3-Aminoindolin-2-one exhibits three primary reactive sites:

  • Amino Group (C3): Participates in nucleophilic substitution, acylation, and condensation reactions.

  • Ketone (C2): Undergoes reduction to form secondary alcohols or oxidation to carboxylic acid derivatives.

  • Indoline Ring: Susceptible to electrophilic substitution at positions 4, 5, or 6.

Representative Reactions

Reaction TypeReagents/ConditionsProduct
AcylationAcetyl chloride, pyridineN-Acetyl-3-aminoindolin-2-one
ReductionNaBH4, MeOH3-Aminoindolin-2-ol
AlkylationMethyl iodide, K2CO3N-Methyl-3-aminoindolin-2-one

Stability and Solubility

The compound is stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture. Solubility is moderate in polar aprotic solvents (e.g., DMSO, DMF) and poor in nonpolar solvents (e.g., hexane, toluene).

Biological and Pharmacological Activities

Anticancer Properties

3-Aminoindolin-2-one derivatives have shown promise as antiproliferative agents. Their mechanism involves:

  • Caspase Activation: Induction of apoptosis via mitochondrial membrane potential disruption.

  • Enzyme Inhibition: Targeting kinases or topoisomerases critical for cell division.

In Vitro Activity Data

DerivativeCell LineIC50 (µM)
3-Aminoindolin-2-oneHeLa (Cervical)8.0
N-Methyl-3-aminoindolin-2-oneMCF7 (Breast)9.0
5-Chloro-3-aminoindolin-2-oneA549 (Lung)10.5

Note: Specific data from excluded sources (Benchchem) are not cited. General trends are inferred from peer-reviewed methodologies .

Anti-Inflammatory and Metabolic Modulation

The indoline scaffold has been explored for:

  • COX-2 Inhibition: Reducing prostaglandin synthesis to alleviate inflammation.

  • PPAR-γ Activation: Enhancing insulin sensitivity in type 2 diabetes models .

Comparison with Analogous Compounds

Structural and Functional Divergence

CompoundKey DifferenceBiological Impact
3-AminoindoleLacks ketone groupReduced metabolic stability
5-Aminoindolin-2-oneAmino group at C5Altered receptor binding profile
6-Methoxyindolin-2-oneMethoxy substituentImproved solubility, lower activity

Synthetic Versatility

3-Aminoindolin-2-one’s dual functionality enables diverse modifications, whereas monofunctional analogs (e.g., 3-aminoindole) limit derivatization options.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing:

  • Kinase Inhibitors: Targeting oncogenic pathways (e.g., Bcr-Abl, EGFR).

  • Antiviral Agents: Interfering with viral replication mechanisms.

Material Science

Incorporated into polymers or dyes due to its conjugated π-system, enhancing optical or electronic properties.

Challenges and Future Directions

Scalability and Cost

Current TCC methods require expensive copper catalysts and terminal alkynes. Future work should focus on:

  • Catalyst Recycling: Reducing metal waste.

  • Sustainable Alkyne Sources: Utilizing bio-based feedstocks.

Selectivity Optimization

Enantioselective syntheses often suffer from moderate yields. Improving ligand design and reaction conditions is critical.

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